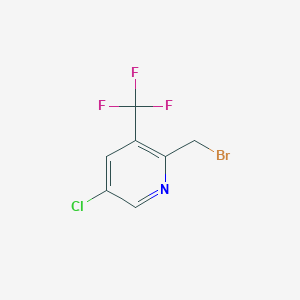

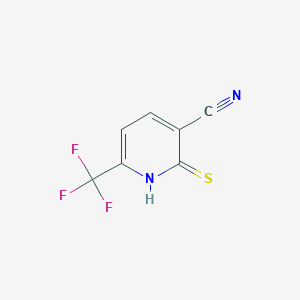

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

“2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, while that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include a melting point of 37-41 °C, a boiling point of 76°C at 8mm, and a density of 1.707±0.06 g/cm3 . It is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Pesticides and Polyelectrolytes

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine is instrumental in the synthesis of pesticides. Its fluorinated pyridine derivatives are crucial for developing new agrochemicals. For instance, a review highlighted its use in synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, emphasizing its widespread application in pesticide development (Lu Xin-xin, 2006). Additionally, it is a precursor to hyperbranched polyelectrolytes, demonstrating its versatility in polymer science. The synthesis from 3,5-lutidine and its subsequent N-alkylation to form new polyelectrolytes show its potential in material science applications (Sophie Monmoton et al., 2008).

Spectroscopic and Optical Studies

The compound also finds application in spectroscopic and optical studies. For example, spectroscopic characterization of a closely related derivative, 5-Bromo-2-(trifluoromethyl)pyridine, was conducted to understand its properties better, including its vibrational frequencies and chemical shifts. Such studies are crucial for developing materials with specific optical properties (H. Vural & M. Kara, 2017).

Molecular Structure Analysis

Investigations into molecular structures of brominium ions derived from pyridine compounds, including those similar to 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine, provide insights into the mechanisms of reactions involving these ions. Such research aids in understanding the structural basis for reactivity and potential applications in synthetic chemistry (A. A. Neverov et al., 2003).

Organic Synthesis

This compound is a key intermediate in organic synthesis processes. For instance, it contributes to synthesizing various organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals. The efficient synthesis of trifluoromethyl-substituted pyridines from iodopyridines showcases the utility of such chloro-bromomethyl derivatives in creating compounds with specific functional groups (F. Cottet & M. Schlosser, 2002).

Safety And Hazards

Propiedades

IUPAC Name |

2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGQUHJLUFJGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)